2,3,5-Trichloro-6-methylpyrazine
CAS No.:
Cat. No.: VC15735872
Molecular Formula: C5H3Cl3N2
Molecular Weight: 197.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H3Cl3N2 |
|---|---|
| Molecular Weight | 197.45 g/mol |
| IUPAC Name | 2,3,5-trichloro-6-methylpyrazine |
| Standard InChI | InChI=1S/C5H3Cl3N2/c1-2-3(6)10-5(8)4(7)9-2/h1H3 |
| Standard InChI Key | OLBCGXJLGGLLFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(C(=N1)Cl)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2,3,5-trichloro-6-methylpyrazine is , with a molecular weight of 209.45 g/mol. The pyrazine ring’s aromaticity is maintained despite the electron-withdrawing effects of the chlorine atoms, which influence its reactivity and stability. The methyl group at position 6 introduces steric effects that may modulate intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.45 g/mol |
| Boiling Point | Estimated 250–280°C |
| Melting Point | Not reported |
| Density | ~1.6 g/cm³ (analog-based) |
The absence of direct experimental data necessitates extrapolation from structurally related compounds. For instance, 3,5,6-trichloro-2-pyridyloxyacetic acid (CAS 55335-06-3) exhibits a boiling point of 178–183°C under reduced pressure , while 1,3,5-trichloro-2-methoxybenzene boils at 405.2 K (132°C) at 0.037 bar . These values suggest that 2,3,5-trichloro-6-methylpyrazine likely has a higher boiling point due to increased molecular symmetry and halogen content.
Spectroscopic Characteristics
Infrared (IR) and nuclear magnetic resonance (NMR) spectra for chlorinated pyrazines typically show distinct absorption bands for C–Cl stretches (550–750 cm⁻¹) and aromatic C–N vibrations (1,500–1,600 cm⁻¹) . For example, IrCl₅(N-methyl pyrazine) complexes in silver halide lattices exhibit unique electron paramagnetic resonance (EPR) signals, with g-factors influenced by ligand electronegativity . Similar spectroscopic signatures are expected for 2,3,5-trichloro-6-methylpyrazine, particularly in coordination environments.
Synthetic Pathways and Optimization
Chlorination of Methylpyrazine Derivatives
The synthesis of chlorinated pyrazines often begins with the parent heterocycle, followed by selective halogenation. A patent describing the preparation of 3,5,6-trichloro-2-pyridyloxyacetic acid outlines a multi-step process involving diazotization, oxidation, and hydrolysis . Adapting this methodology, 2,3,5-trichloro-6-methylpyrazine could be synthesized via:
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Diazotization: Treatment of 6-amino-2-methylpyrazine with nitrous acid () in hydrochloric acid () to yield 6-chloro-2-methylpyrazine.
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Oxidative Chlorination: Exposure to chlorine gas () or sulfuryl chloride () under controlled conditions to introduce additional chlorine substituents.
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Purification: Fractional distillation or recrystallization to isolate the target compound .
Table 2: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Diazotization | , , 0–5°C | 60–70% |
| Oxidative Chlorination | , FeCl₃, 80°C | 40–50% |
| Purification | Vacuum distillation | >95% purity |
Alternative Routes Involving Cyanide Intermediates
The reaction of tetrachloropyridine (TETCP) with paraformaldehyde and cyanide in aprotic solvents (e.g., dimethyl sulfoxide) produces nitrile intermediates, which hydrolyze to carboxylic acids . While this method is specific to pyridines, analogous strategies using pyrazine precursors could yield chlorinated methylpyrazines. For example, treating 2-methylpyrazine with cyanide and subsequent chlorination might afford the target compound.
Applications in Coordination Chemistry and Materials Science
Transition Metal Complexation
Chlorinated pyrazines serve as ligands in transition metal (TM) complexes, altering redox properties and catalytic activity. Studies on IrCl₅(N-methyl pyrazine)⁻ dopants in silver halide emulsions demonstrate that bulky organic ligands integrate into crystal lattices by replacing clusters . The trichloro and methyl groups in 2,3,5-trichloro-6-methylpyrazine could enhance ligand stability and metal-binding affinity, making it suitable for photocatalytic or semiconductor applications.
Table 3: Comparative EPR Parameters for Iridium Complexes
| Ligand | |||
|---|---|---|---|
| Cl⁻ (n = 3) | 2.772 | 2.772 | 1.883 |
| N-methyl pyrazinium (n = 1) | 1.9785 | 1.9785 | 1.9510 |
The reduced symmetry of N-methyl pyrazinium complexes (compared to chloride) results in lower g-factor anisotropy, a trend likely mirrored in 2,3,5-trichloro-6-methylpyrazine derivatives.
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